

(4-Chloro-2-ethoxyphenyl)boronic acid CAS number 850568-80-8

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Compound of Interest

Compound Name: 4-Chloro-2-ethoxyphenylboronic acid

Cat. No.: B1587342

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An In-depth Technical Guide to (4-Chloro-2-ethoxyphenyl)boronic acid (CAS 850568-80-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Chloro-2-ethoxyphenyl)boronic acid is a substituted arylboronic acid that serves as a critical building block in modern synthetic organic chemistry. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex biaryl structures.^{[1][2]} These molecular frameworks are central to the development of new pharmaceuticals, agrochemicals, and advanced materials.^{[1][3]} This guide provides a comprehensive technical overview of its properties, core applications, detailed experimental protocols, and best practices for handling and characterization, designed to empower researchers in leveraging this versatile reagent to its full potential.

Introduction: A Versatile Synthetic Intermediate

In the landscape of drug discovery and materials science, the ability to efficiently construct complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor. (4-Chloro-2-ethoxyphenyl)boronic acid, with its specific substitution pattern, offers chemists a valuable intermediate. The ethoxy group and chlorine

atom on the phenyl ring provide distinct electronic and steric properties, influencing reactivity and providing sites for potential downstream functionalization.

Its most significant application is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing reagents and by-products.[\[4\]](#)[\[5\]](#)[\[6\]](#) This reaction has become one of the most utilized methods for C-C bond formation in synthetic chemistry.[\[5\]](#)

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.

Key Properties

Property	Value	Reference(s)
CAS Number	850568-80-8	[7]
Molecular Formula	C ₈ H ₁₀ BClO ₃	[1]
Molecular Weight	200.43 g/mol	[1] [8]
Appearance	White to off-white solid/powder	[9]
Melting Point	154-158 °C	[1] [8]
Solubility	Soluble in organic solvents like Dioxane, THF, DMF	

Note: Commercial products may contain varying amounts of the corresponding boroxine (anhydride), which can affect reactivity.[\[1\]](#)[\[10\]](#)

Analytical Characterization

Confirming the identity and purity of (4-Chloro-2-ethoxyphenyl)boronic acid before use is critical.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural confirmation. The presence of water and the boroxine trimer, a common impurity formed by dehydration, can often be detected in the ^1H NMR spectrum.[11]
- Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry is a powerful tool for assessing purity. Optimized methods are necessary as boronic acids can be challenging to analyze, sometimes forming adducts or dehydrating in the ion source.[12][13] A reverse-phase C18 column is often effective for separation.[12]
- Purity Assessment: Quantitative NMR (qNMR) or HPLC with a calibrated standard can be used to determine the precise purity of the material.

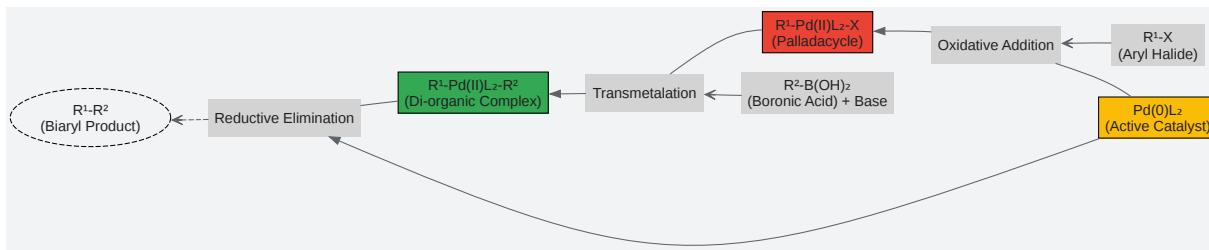
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for (4-Chloro-2-ethoxyphenyl)boronic acid, enabling the synthesis of biaryl compounds by coupling it with an aryl or vinyl halide (or pseudohalide).[4][6]

The Catalytic Cycle

The reaction mechanism is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][14] The generally accepted mechanism involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[14]
- Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (the 4-chloro-2-ethoxyphenyl moiety) to the palladium center, displacing the halide.[14] The base is crucial for activating the boronic acid and facilitating this step.
- Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14]



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following sections provide generalized yet detailed protocols. Causality: Each component and step is selected to ensure optimal reaction kinetics, minimize side reactions, and guarantee reproducibility.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a typical coupling between (4-Chloro-2-ethoxyphenyl)boronic acid and an aryl bromide.

Materials:

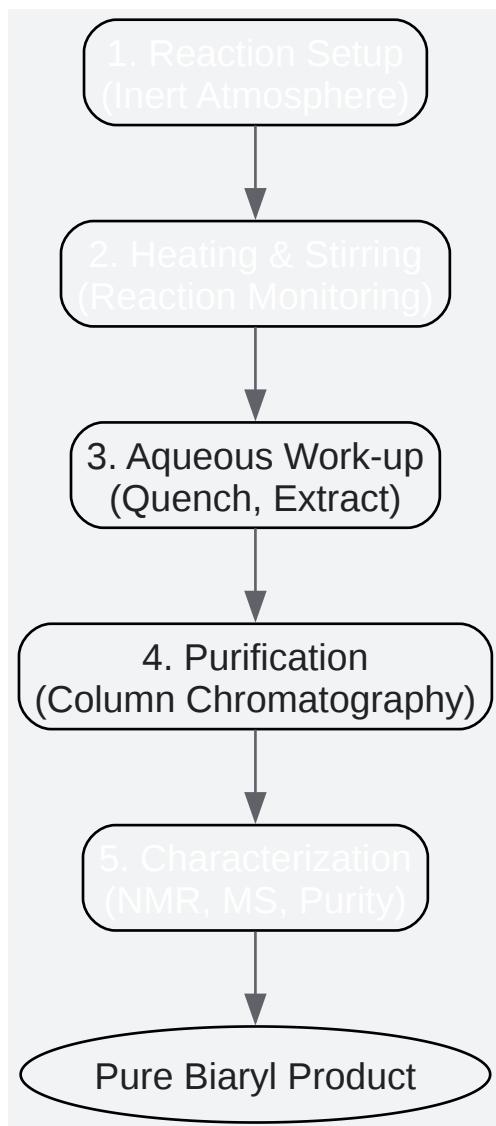
- (4-Chloro-2-ethoxyphenyl)boronic acid (1.1 - 1.5 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

- Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

- Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, (4-Chloro-2-ethoxyphenyl)boronic acid, and the base. The use of an oven-dried flask is crucial to minimize water, which can affect catalyst activity and promote side reactions like protodeboronation.
- Degassing: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
- Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst. The solvent choice is key; a mixture including water often accelerates the transmetalation step.^[4]
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

Workflow: From Reaction to Purified Product



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General experimental workflow for Suzuki-Miyaura coupling.

Protocol: Product Work-up and Purification

Trustworthiness: This self-validating system ensures removal of reagents and by-products, with the final characterization confirming success.

- Quenching: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water. This removes inorganic salts like the base and boron by-products.

- Extraction: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The crude product is typically purified by flash column chromatography on silica gel. Note: Boronic acids and related compounds can be challenging to purify via standard silica chromatography due to their polarity and potential for decomposition on the stationary phase.[15] A carefully selected eluent system (e.g., Hexanes/Ethyl Acetate gradient) is required. If issues arise, alternative techniques like reverse-phase chromatography or recrystallization may be necessary.[15][16]

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the reagent's integrity.

- Safety: (4-Chloro-2-ethoxyphenyl)boronic acid is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light. Arylboronic acids can be susceptible to slow degradation over time, particularly protodeboronation in the presence of moisture.
- Stability: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. [11] While often in equilibrium, the presence of significant amounts of boroxine can sometimes lead to lower reaction yields.[11] Using high-purity material or converting to a more stable boronate ester (e.g., pinacol ester) can mitigate these issues, although the latter requires an additional synthetic step.[17]

Conclusion

(4-Chloro-2-ethoxyphenyl)boronic acid is a powerful and versatile reagent for the synthesis of complex organic molecules. Its value is most profoundly realized in the Suzuki-Miyaura cross-coupling reaction, a robust and reliable method for constructing biaryl scaffolds. By understanding its chemical properties, adhering to rigorous experimental protocols, and employing proper handling techniques, researchers can effectively utilize this building block to advance projects in drug development, materials science, and beyond.

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References

- 1. 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) [myskinrecipes.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbino.com [nbino.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. 850568-80-8 | 4-Chloro-2-ethoxyphenylboronic acid - AiFChem [aifchem.com]
- 8. echemi.com [echemi.com]
- 9. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. PubChemLite - 4-chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride) (C8H10BClO3) [pubchemlite.lcsb.uni.lu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

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